Noscapine hydrochloride hydrate
Description
Properties
IUPAC Name |
(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO7.ClH.H2O/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18;;/h5-6,9,17-18H,7-8,10H2,1-4H3;1H;1H2/t17-,18+;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGSNVAGWKWKKI-WCRQIBMVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219533-73-0 | |
| Record name | Noscapine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Noscapine hydrochloride monohydrate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5YRF6QY5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Formation of Noscapine Hydrochloride Intermediate
Patents describe using anhydrous noscapine hydrochloride as a starting material for further salt modifications. For example, in the synthesis of mononoscapine embonate, noscapine hydrochloride is dissolved in 0.1 M hydrochloric acid and heated to 50°C. This step ensures complete protonation of the tertiary amine group, forming the hydrochloride salt.
Key Parameters:
Precipitation and Crystallization
After acidification, the hydrochloride solution is combined with counterion sources (e.g., embonic acid) to precipitate derivatives. Although these methods target embonate salts, they highlight critical steps relevant to hydrate formation:
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pH Adjustment: The mixture is adjusted to pH 5.5 using NaOH or HCl, stabilizing the ionic form.
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Cooling and Filtration: Gradual cooling to room temperature promotes crystalline growth, followed by sintered glass filtration (3 G* porosity).
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Washing and Drying: The precipitate is washed with cold water (6×10 mL) to remove impurities and dried at 70°C.
Table 1: Synthesis Conditions for Noscapine Salts
| Parameter | Value/Description | Source |
|---|---|---|
| Initial HCl Concentration | 0.1 M | |
| Reaction Temperature | 50°C | |
| pH During Precipitation | 5.0–5.5 | |
| Drying Temperature | 70°C | |
| Yield | ~90% |
Hydrate Stabilization Through Crystallization Techniques
The hydrate form of noscapine hydrochloride is stabilized during crystallization from aqueous solutions. Patents note that washing with cold water and controlled drying preserves crystalline water content.
Role of Aqueous Solvents
Hydrate formation is favored in water-rich environments:
Impact of pH on Crystal Structure
Noscapine’s lactone ring is pH-sensitive, necessitating mild acidic conditions (pH 5.0–5.5) during preparation to prevent hydrolysis. This pH range aligns with the isoelectric point of the hydrochloride salt, enhancing crystalline stability.
| Parameter | Value/Description | Source |
|---|---|---|
| Polymer | Eudragit RLPO | |
| pH Modifier | Citric Acid (10%) | |
| Drug Recovery | 91.2 ± 1.34% | |
| In Vitro Release (24 h) | 70.99 ± 3.85% |
Analytical Characterization of Noscapine Hydrochloride Hydrate
Post-synthesis analysis ensures compliance with pharmacopeial standards.
X-Ray Diffraction (XRD)
XRD patterns confirm the amorphous nature of HME-processed noscapine hydrochloride, whereas traditional crystallization yields distinct crystalline peaks.
Stability Testing
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Thermal Stability: Decomposition above 200°C, suitable for HME processing.
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Hydrolytic Stability: The lactone ring remains intact at pH 5.0–6.8 but hydrolyzes in alkaline conditions.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: Noscapine hydrochloride hydrate undergoes various chemical reactions, including:
Reduction: When reduced with zinc and hydrochloric acid, noscapine dissociates into hydrocotarnine and meconine.
Oxidation and Substitution: Noscapine can also undergo oxidation and substitution reactions, although specific conditions and reagents vary based on the desired products.
Common Reagents and Conditions:
Reduction: Zinc and hydrochloric acid are commonly used for reduction reactions.
Oxidation: Various oxidizing agents can be employed, depending on the specific reaction pathway.
Major Products:
Hydrocotarnine and Meconine: These are the primary products formed during the reduction of noscapine.
Scientific Research Applications
Cancer Treatment
Noscapine has emerged as a promising candidate in cancer therapy due to its unique mechanism of action. It has been found to:
- Inhibit Tumor Growth : Research indicates that noscapine can arrest the cell cycle and induce apoptosis in cancer cells, particularly in breast and prostate cancers .
- Anti-Angiogenic Properties : Noscapine has shown potential in inhibiting angiogenesis, which is crucial for tumor growth and metastasis. This makes it a valuable compound for developing new cancer therapies .
Case Study: Efficacy in Breast Cancer
A study conducted on breast cancer cell lines demonstrated that noscapine significantly reduced cell viability and induced apoptosis through microtubule disruption. The results suggested that noscapine could be developed into a novel chemotherapeutic agent .
Antitussive Applications
Noscapine is widely utilized in cough formulations due to its effectiveness without the sedative effects associated with traditional cough suppressants like codeine. It acts centrally to suppress cough reflexes without causing respiratory depression .
Clinical Guidelines
Despite its long-standing use, recent clinical guidelines have questioned the routine use of noscapine for cough management, suggesting that further studies are needed to establish its efficacy compared to newer agents .
Neuroscience Research
The compound is being investigated for its effects on the central nervous system (CNS). Studies have indicated that noscapine may:
- Modulate Pain Pathways : Research has explored noscapine's role in pain management, particularly in conditions where traditional analgesics may be ineffective or contraindicated .
- Potential Neuroprotective Effects : Preliminary studies suggest that noscapine may offer neuroprotective benefits, which could be relevant for neurodegenerative diseases .
Pharmaceutical Development
Noscapine serves as a lead compound for synthesizing new drugs. Its structural properties allow pharmaceutical companies to create derivatives with enhanced therapeutic profiles. This versatility is crucial for developing innovative treatments across various medical fields .
Table: Comparative Analysis of Noscapine Applications
| Application Area | Mechanism of Action | Clinical Relevance |
|---|---|---|
| Cancer Treatment | Microtubule disruption, apoptosis induction | Potential anti-cancer therapies |
| Antitussive | Central cough suppression | Alternative to sedative cough medications |
| Neuroscience Research | Modulation of CNS pathways | Potential use in pain management |
| Pharmaceutical Development | Lead compound for new drug synthesis | Innovation in drug formulation |
Mechanism of Action
Noscapine hydrochloride hydrate exerts its effects primarily through sigma receptor agonism. This mechanism is responsible for its antitussive properties. Additionally, noscapine binds to tubulin, altering its conformation and disrupting microtubule assembly. This action inhibits mitosis and leads to tumor cell death, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Key Pharmacological Properties:
- Mechanisms : Acts as a microtubule inhibitor by binding to tubulin, altering microtubule dynamics, and inducing mitotic arrest . It also modulates opioid receptors (σ subtype) and exhibits anti-inflammatory effects by suppressing pro-inflammatory cytokines (e.g., IL-6) and upregulating anti-inflammatory cytokines (IL-4, IL-10) .
- Pharmacokinetics: After intravenous administration, it has a short elimination half-life (2.6 hours), high plasma clearance (22 mL/min/kg), and low oral bioavailability (30%) due to first-pass metabolism . Co-solvent or cyclodextrin-based formulations improve solubility and bioavailability .
- Therapeutic Uses : Primarily used as an antitussive (cough suppressant) but shows promise in cancer therapy and rheumatoid arthritis management due to anti-inflammatory and antiproliferative effects .
Comparison with Structurally and Pharmacologically Similar Compounds
This section compares noscapine hydrochloride hydrate with structurally related alkaloids and pharmacologically analogous drugs.
Table 1: Molecular and Physicochemical Properties
Table 2: Pharmacological and Clinical Efficacy
Table 3: Pharmacokinetic Comparison
Key Research Findings and Clinical Implications
Anti-Inflammatory Superiority Over Naproxen: Noscapine HCl hydrate (20 mg/kg) reduced paw edema in arthritic rats by 50–60%, outperforming naproxen in dose-dependent membrane stabilization and cytokine modulation (IL-6 suppression: p < 0.001) . At 800 µg/mL, noscapine inhibited protein denaturation by 83.18%, compared to 60–70% for naproxen .
Structural Analogs and Derivatives: Cotarnine, a degradation product of noscapine, lacks antitumor activity but is used in hemostasis and antiallergic drug synthesis . Amino acid conjugates of noscapine show enhanced anticancer activity, suggesting structural modifications can optimize therapeutic profiles .
Formulation Advances: Co-solvent systems (e.g., vitamin E TPGS) and cyclodextrins (e.g., HP-β-CD) enhance noscapine’s solubility and bioavailability, addressing its poor oral absorption .
Biological Activity
Noscapine hydrochloride hydrate, a derivative of the opium alkaloid noscapine, has garnered attention for its diverse biological activities, particularly in cancer treatment and anti-inflammatory effects. This article provides a comprehensive overview of its biological activities, supported by research findings, data tables, and case studies.
Overview of this compound
Noscapine is primarily known for its antitussive properties but has also been recognized for its potential as an anticancer agent due to its ability to affect microtubule dynamics. Unlike traditional chemotherapeutics, noscapine does not exhibit significant toxicity, making it an attractive candidate for further research and development.
Anticancer Effects
Mechanism of Action
Noscapine exerts its anticancer effects primarily through the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. It binds to tubulin, thereby disrupting microtubule dynamics without stabilizing them, which contrasts with other known microtubule-targeting agents like paclitaxel .
Research Findings
- Cytotoxicity Studies : In vitro studies have demonstrated that noscapine inhibits the proliferation of multiple cancer cell lines, including drug-resistant strains. For instance, a study reported that noscapine significantly reduced cell viability in SKBR-3 breast cancer cells with an IC50 value of approximately 36 μM .
- Combination Therapy : Noscapine has shown enhanced efficacy when used in combination with other chemotherapeutic agents. In a study involving MDA-MB-231 breast cancer xenografts, noscapine administered alongside doxorubicin improved the latter's antitumor activity by threefold .
- Pharmacokinetics : Animal studies indicate that noscapine is rapidly absorbed with a half-life of approximately 124 minutes in humans after oral administration. The pharmacokinetic profile suggests effective distribution and clearance rates that support its therapeutic use .
Anti-inflammatory Activity
Noscapine also exhibits notable anti-inflammatory properties. Research indicates that it can significantly reduce inflammation in animal models:
- Carrageenan-induced Inflammation : A study found that noscapine administered at a dose of 5 mg/kg effectively reduced inflammation levels comparable to indomethacin, a standard anti-inflammatory drug .
- Bradykinin Receptor Antagonism : Noscapine has been shown to prevent the progression of bradykinin-induced inflammation by acting as an antagonist at bradykinin receptors .
Comparative Analysis of Biological Activity
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Breast Cancer Treatment : Clinical observations have shown that patients treated with noscapine alongside conventional chemotherapy exhibited improved outcomes without significant side effects. This suggests a potential role for noscapine as an adjunctive treatment in breast cancer therapy.
- Inflammatory Disorders : In animal models of inflammatory diseases, noscapine demonstrated significant reductions in markers of inflammation, indicating its potential utility in treating conditions like arthritis.
Q & A
Q. What are the validated analytical methods for determining the purity of noscapine hydrochloride hydrate?
The purity of this compound can be determined via potentiometric titration. Dissolve ~0.5 g of dried sample in a 7:3 mixture of acetic anhydride and acetic acid (100), then titrate with 0.1 mol/L perchloric acid VS. A blank determination is required for correction. Each mL of titrant corresponds to 44.99 mg of C₂₂H₂₃NO₇·HCl .
Q. How does the hydration state affect the solubility profile of noscapine hydrochloride?
this compound is reported to be highly soluble in water, acetic anhydride, and acetic acid (100), while the anhydrous form (noscapine hydrochloride) is described as almost insoluble in water. This solubility difference necessitates careful solvent selection during formulation or analytical preparation .
Q. What spectroscopic or chromatographic methods are used for compound identification?
Identification tests include reaction with formaldehyde-sulfuric acid TS (yielding a violet color), ammonium vanadate(V) in sulfuric acid (yellow to orange), and sodium acetate TS (yellow precipitate). Chromatographic identification uses HPLC with UV detection at 285 nm, where noscapine exhibits a relative retention time of 3.6 compared to morphine .
Q. How are related substances (e.g., morphine, codeine) quantified in this compound samples?
Use HPLC with a C18 column, mobile phase (e.g., phosphate buffer and methanol), and UV detection. Relative retention times for opium alkaloids (codeine: 1.1; noscapine: 3.6) help distinguish impurities. Sample preparation involves dissolving in 70% ethanol, ultrasonication, and centrifugation .
Advanced Research Questions
Q. How can HPLC parameters be optimized to resolve co-eluting impurities in opium alkaloid mixtures?
Adjust mobile phase composition (e.g., gradient elution with acetonitrile and 0.1% trifluoroacetic acid) and column temperature. For example, increasing the acetonitrile ratio reduces retention times for polar impurities. Validate resolution using USP tailing factor and plate count criteria .
Q. What experimental strategies address discrepancies in solubility data between anhydrous and hydrated forms?
Conduct controlled solubility studies in standardized solvents (e.g., water, ethanol, acetic acid) under fixed temperature and agitation. Use dynamic light scattering (DLS) to monitor particle size changes, which may explain solubility variations due to hydration-induced crystallinity differences .
Q. How to design stability-indicating assays for this compound under accelerated degradation conditions?
Expose samples to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via HPLC-MS. Forced degradation in acidic/alkaline conditions (0.1M HCl/NaOH) can identify hydrolysis pathways. Ensure method specificity by confirming baseline separation of degradation peaks .
Q. What methodological challenges arise when quantifying low-concentration noscapine in biological matrices?
Matrix effects (e.g., plasma proteins) require solid-phase extraction or protein precipitation with acetonitrile. Optimize LC-MS/MS parameters: electrospray ionization (ESI+), multiple reaction monitoring (MRM) for m/z transitions (e.g., 415.2 → 220.1), and deuterated internal standards to correct ion suppression .
Data Contradiction and Validation
Q. How to reconcile conflicting reports on ethanol solubility between pharmacopeial monographs?
Some monographs describe this compound as "soluble" in 95% ethanol, while others note partial solubility. Validate via saturation solubility testing: dissolve excess compound in ethanol, filter, and quantify supernatant via gravimetry or UV spectroscopy. Differences may arise from batch-specific crystallinity .
Q. What validation parameters are critical when adapting USP methods for non-pharmacopeial matrices?
Include accuracy (spike recovery: 95–105%), precision (RSD <2%), and robustness (variations in flow rate ±0.1 mL/min, column temperature ±2°C). For impurity profiling, ensure limit of quantification (LOQ) ≤0.1% and linearity (R² >0.998) across 50–150% of target concentration .
Methodological Best Practices
Q. Why is acetic anhydride/acetic acid (7:3) used as a solvent in potentiometric titration?
The mixture enhances solubility of this compound, which is poorly soluble in pure acetic acid. Acetic anhydride acts as a dehydrating agent, ensuring complete dissociation of the compound for accurate endpoint detection .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
